molecular formula C9H20N2 B3417077 1-(Sec-butyl)piperidin-4-amine CAS No. 1016820-77-1

1-(Sec-butyl)piperidin-4-amine

Cat. No.: B3417077
CAS No.: 1016820-77-1
M. Wt: 156.27 g/mol
InChI Key: DBBKREWGWFNQHZ-UHFFFAOYSA-N
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Description

1-(Sec-butyl)piperidin-4-amine is a nitrogen-containing compound that possesses a piperidine ring structure. It is a derivative of piperidine, a heterocyclic compound commonly found in natural products and pharmaceuticals

Future Directions

Piperidine derivatives, including “1-(Sec-butyl)piperidin-4-amine”, continue to be an area of active research . Future directions may include the development of new synthesis methods, the discovery of new pharmaceutical applications, and further investigation into the properties and mechanisms of action of these compounds .

Preparation Methods

The synthesis of 1-(Sec-butyl)piperidin-4-amine involves several synthetic routes and reaction conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine . The piperidine ring can then be functionalized to introduce the sec-butyl group at the nitrogen atom. Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial production methods typically involve large-scale hydrogenation processes and the use of efficient catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-(Sec-butyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield secondary or tertiary amines .

Scientific Research Applications

1-(Sec-butyl)piperidin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals . In biology, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development .

In medicine, derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents . Additionally, it is used in the development of novel therapeutic agents for the treatment of neurological disorders and cardiovascular diseases .

In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants .

Comparison with Similar Compounds

1-(Sec-butyl)piperidin-4-amine can be compared with other similar compounds, such as piperidine, pyridine, and piperazine . While all these compounds share a common piperidine ring structure, they differ in their functional groups and chemical properties.

    Piperidine: A simple six-membered ring with one nitrogen atom, commonly used as a building block in organic synthesis.

    Pyridine: A six-membered ring with one nitrogen atom, known for its aromaticity and use as a solvent and reagent in chemical reactions.

    Piperazine: A six-membered ring with two nitrogen atoms, used in the synthesis of pharmaceuticals and as an anthelmintic agent.

The uniqueness of this compound lies in its sec-butyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(2)11-6-4-9(10)5-7-11/h8-9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBKREWGWFNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016820-77-1
Record name 1-(sec-butyl)piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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